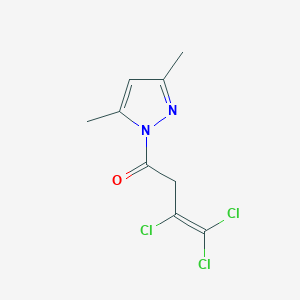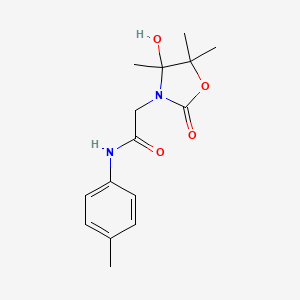
octahydro-2H-quinolizin-1-ylmethyl (2-thienylcarbonyl)carbamate
Description
Octahydro-2H-quinolizin-1-ylmethyl (2-thienylcarbonyl)carbamate, also known as THIQ, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIQ is a synthetic compound that belongs to the class of carbamate derivatives and has been synthesized using various methods. Synthesis Method: One of the most common methods used for the synthesis of THIQ is the reaction of the corresponding amine with the appropriate acid chloride in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with carbonyl isocyanate to obtain THIQ. Scientific Research Application: THIQ has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. Additionally, THIQ has been shown to possess anticonvulsant activity, indicating its potential use in the treatment of epilepsy. Mechanism of Action: The exact mechanism of action of THIQ is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. THIQ has been shown to increase the release of these neurotransmitters, leading to its analgesic and anticonvulsant effects. Biochemical and Physiological Effects: THIQ has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. Additionally, THIQ has been found to increase the production of endogenous opioids, which are natural pain-relieving compounds produced by the body. Advantages and Limitations for Lab Experiments: THIQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent and consistent effects, making it a reliable tool for studying various physiological processes. However, THIQ also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, its effects may vary depending on the dose and route of administration. Future Directions: There are several potential future directions for research on THIQ. One area of interest is its potential use in the treatment of chronic pain. THIQ has been shown to exhibit potent analgesic effects, and further research may reveal its potential as a new pain management drug. Additionally, THIQ may have applications in the treatment of other neurological disorders, such as depression and anxiety. Further studies are needed to fully understand the potential therapeutic applications of this compound. In conclusion, THIQ is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, and may have applications in the treatment of various neurological disorders. Further research is needed to fully understand the potential of this compound and its future directions.
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(thiophene-2-carbonyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-15(14-7-4-10-22-14)17-16(20)21-11-12-5-3-9-18-8-2-1-6-13(12)18/h4,7,10,12-13H,1-3,5-6,8-9,11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBOQSTNMBOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(thiophene-2-carbonyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-hydroxyphenyl)-5-isopropyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4302637.png)
![2'-ethyl-1,3-dimethyl-6'-nitro-1'-propyl-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B4302648.png)
![1-benzyl-3'-[2-(methylthio)ethyl]-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302658.png)
![1,5'-dibenzyl-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302664.png)
![1-benzyl-3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302668.png)



![1-benzyl-3'-methyl-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302695.png)
![2-(1H-benzimidazol-2-yl)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylonitrile](/img/structure/B4302704.png)
![2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole](/img/structure/B4302722.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302729.png)
![7-(2,3-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4302735.png)
![1-phenyl-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302742.png)